molecular formula C8H13N2O2P B14410896 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole CAS No. 83444-09-1

1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole

Cat. No.: B14410896
CAS No.: 83444-09-1
M. Wt: 200.17 g/mol
InChI Key: LRQZSSBZDYXWTK-UHFFFAOYSA-N
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Description

1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole is a compound that features a unique combination of a phosphorus-containing ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole typically involves the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with an imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, and the temperature is maintained at a specific range to ensure the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole involves its ability to coordinate with metal ions through the phosphorus and nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules through hydrogen bonding and van der Waals interactions, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,5-Dimethyl-1,3,2-dioxaphosphinan-2-yl)-1H-imidazole is unique due to the presence of both the phosphorus-containing ring and the imidazole ring, which allows it to participate in a wide range of chemical reactions and coordinate with various metal ions. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

83444-09-1

Molecular Formula

C8H13N2O2P

Molecular Weight

200.17 g/mol

IUPAC Name

1-(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)imidazole

InChI

InChI=1S/C8H13N2O2P/c1-8(2)5-11-13(12-6-8)10-4-3-9-7-10/h3-4,7H,5-6H2,1-2H3

InChI Key

LRQZSSBZDYXWTK-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(OC1)N2C=CN=C2)C

Origin of Product

United States

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